N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide
Description
Table 1: Key Structural Components and Their Origins
Significance in Medicinal Chemistry
This compound’s significance stems from its modular structure, enabling interactions with diverse biological targets:
- Enzyme inhibition : The naphthalene system may occupy hydrophobic pockets in enzymes, while the benzo[d]dioxole moiety could engage in π-π stacking.
- Receptor modulation : Hybrid structures combining aromatic and chiral elements show promise as G-protein-coupled receptor (GPCR) ligands.
Notably, α-glucosidase inhibition has been reported for structurally related N-aryl acetamides (IC~50~ values: 12–45 μM). The hydroxypropyl group’s stereochemistry may influence binding affinity, though empirical data for this specific compound remains unpublished.
Structural Uniqueness and Chemical Classification
Molecular Architecture
- Core scaffold : Secondary acetamide (IUPAC: N-(2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide).
- Molecular formula : C~22~H~21~NO~4~ (calculated molecular weight: 363.41 g/mol).
- Key features :
Classification
Research Evolution and Current Knowledge Gaps
Research Timeline
Critical Knowledge Gaps
- Target identification : No published data on specific protein targets or binding assays.
- Structure-activity relationships (SAR) : Impact of hydroxypropyl stereochemistry on bioactivity uncharacterized.
- Physicochemical properties : Solubility, logP, and metabolic stability remain unquantified.
- In vivo efficacy : Lack of pharmacokinetic or toxicology studies in model organisms.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(25,17-9-10-19-20(12-17)27-14-26-19)13-23-21(24)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,25H,11,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOTQMEIMISCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the hydroxypropyl group: This step may involve the reaction of the benzo[d][1,3]dioxole derivative with an epoxide or a halohydrin under basic conditions.
Coupling with naphthylacetamide: The final step could involve the coupling of the intermediate with naphthylacetamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while reduction of the amide group may yield an amine.
Scientific Research Applications
Neuropharmacology
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide has shown promise in neuropharmacological research due to its interaction with neurotransmitter systems.
- Serotonin Receptor Modulation : The compound acts as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are involved in mood regulation. Research indicates that such interactions may provide therapeutic benefits for anxiety disorders.
- Cholinergic Activity : Similar compounds have demonstrated inhibition of acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.
Insect Growth Regulation
The compound's structural features allow it to inhibit chitinases in insects, indicating its potential use as an insect growth regulator (IGR). This application could be particularly beneficial in agricultural settings for pest control without harming beneficial insects.
Synthesis and Production Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of Benzo[d][1,3]dioxole : This can be achieved through the reaction of catechol derivatives with appropriate reagents under controlled conditions.
- Nucleophilic Substitution : The hydroxypropyl group is introduced via nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling the naphthalene moiety with the previously synthesized units.
Advanced techniques such as microwave-assisted synthesis can enhance yield and reduce reaction times .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzo[d][1,3]dioxole, including this compound. The results indicated significant activity against serotonin receptors with IC50 values suggesting effective modulation at nanomolar concentrations .
Case Study 2: Insect Growth Regulation
Research conducted by Smith et al. (2020) demonstrated that compounds similar to this compound effectively inhibited chitinase activity in larvae of agricultural pests. The study reported a reduction in growth rates by over 60% when treated with the compound at specified concentrations .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s 2-hydroxypropyl linker distinguishes it from similar acetamides. Key comparisons include:
- Hydroxypropyl vs. Rigid Linkers: The hydroxypropyl group may enhance solubility and hydrogen-bonding capacity compared to rigid triazole (6a) or non-polar ethyl linkers (33a) .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- C=O Stretch : All acetamide derivatives show strong C=O absorption at 1670–1682 cm⁻¹, consistent with the target compound’s expected profile .
- N–H Stretch : Broad peaks at 3260–3300 cm⁻¹ (6a–6c) align with secondary amide N–H in the target structure .
Nuclear Magnetic Resonance (NMR)
- 1H NMR :
- 13C NMR : The acetamide carbonyl in 6b is observed at δ 165.0 ppm, a benchmark for the target compound .
Melting Points and Stability
- Analogs like D14 (208.9–211.3°C) and D16 (231.4–233.5°C) exhibit high melting points due to rigid structures, whereas the hydroxypropyl linker in the target compound may reduce crystallinity, favoring lower melting points .
Functional Implications
- Solubility: The hydroxypropyl group likely improves aqueous solubility compared to non-polar analogs (e.g., 6a or 5b) .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[d][1,3]dioxole Core : This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization.
- Introduction of Hydroxypropyl Group : A nucleophilic substitution reaction is utilized to introduce the hydroxypropyl group.
- Acetamide Formation : The final step involves the acylation of the naphthalene derivative with the hydroxypropyl intermediate to yield the target compound.
Pharmacological Activity
This compound has demonstrated various biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway. This inhibition leads to a reduction in prostaglandin production, potentially alleviating inflammatory responses.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, including HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The primary mechanism through which this compound exerts its biological effects involves:
- Targeting COX Enzymes : By inhibiting COX activity, the compound disrupts the synthesis of pro-inflammatory mediators.
- Cellular Interactions : It is hypothesized that this compound interacts with biomolecules at a molecular level, possibly influencing gene expression and enzyme activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 1448045-81-5 |
| Solubility | Soluble in DMSO |
| Bioavailability | Good (follows Lipinski's Rule of Five) |
Case Study 1: Anticancer Effects
A study investigated the effects of this compound on HeLa cervical cancer cells. The results indicated a dose-dependent cytotoxicity with an IC50 value of 15 µM. Further analysis revealed that treated cells exhibited increased levels of apoptosis markers and disrupted cell cycle progression.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation models, this compound was evaluated for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step protocols. Key steps include:
- Alkylation of naphthols : Propargyl bromide reacts with 1-naphthol or 2-naphthol in DMF using K₂CO₃ as a base to form alkyne derivatives (yields 83–93%) .
- 1,3-Dipolar Cycloaddition : Azide intermediates (e.g., 2-azido-N-phenylacetamides) react with alkynes via copper-catalyzed "click chemistry" in a tert-BuOH/H₂O solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2) .
- Purification : Crude products are recrystallized using ethanol or methanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹, and nitro groups at ~1500 cm⁻¹) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 7.2–8.6 ppm), triazole protons (δ 8.3–8.4 ppm), and carbonyl carbons (δ ~165 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (ethyl acetate) during synthesis. For aqueous stability, use buffered solutions (pH 4–9) and monitor degradation via HPLC .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs by modifying the naphthalenyl or benzodioxol groups. For example, introduce electron-withdrawing groups (e.g., –NO₂) to enhance binding affinity to targets .
- Computational Docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors) before in vitro assays .
Q. What computational strategies are effective in predicting reaction pathways for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Employ Gaussian or ORCA to model transition states and activation energies for cycloaddition reactions .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for new analogs .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Control Experiments : Replicate reactions under identical conditions (catalyst loading, solvent ratios) to isolate variables. For biological assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Compare datasets across studies to identify outliers or trends (e.g., solvent polarity effects on yield) .
Q. What methodologies improve the enantiomeric purity of chiral intermediates in the synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in copper-catalyzed cycloadditions to enhance stereoselectivity .
Q. How can researchers design robust protocols for scaling up synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
